Ethyl 5-bromovalerate

Catalog No.
S662720
CAS No.
14660-52-7
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromovalerate

CAS Number

14660-52-7

Product Name

Ethyl 5-bromovalerate

IUPAC Name

ethyl 5-bromopentanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

AFRWBGJRWRHQOV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCBr

Synonyms

5-Bromo-valeric Acid Ethyl Ester; 5-Bromopentanoate Ethyl Ester; 5-Bromopentanoic Acid Ethyl Ester; Ethyl 5-bromopentanoate; Ethyl 5-bromovalerate; Ethyl δ-bromovalerate; NSC 310169

Canonical SMILES

CCOC(=O)CCCCBr

The exact mass of the compound Ethyl 5-bromovalerate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-bromovalerate (CAS 14660-52-7) is a highly versatile, bifunctional building block featuring a reactive primary alkyl bromide and an ethyl ester separated by a flexible four-carbon spacer. In industrial and pharmaceutical synthesis, it is primarily procured as a C5-homologating agent for O-alkylation, N-alkylation, and carbon-carbon cross-coupling reactions [1]. By masking the terminal carboxylic acid as an ethyl ester, this compound prevents unwanted side reactions during strongly basic or nucleophilic processes, making it an essential precursor for synthesizing active pharmaceutical ingredients (APIs), targeted protein degrader (PROTAC) linkers, and complex nitrogenous heterocycles. Its stable liquid form and favorable boiling point (~104–109 °C at 12 mmHg) facilitate straightforward handling, precise dosing, and efficient vacuum distillation at scale, establishing it as a mainstream staple in both discovery and process chemistry.

Procurement Fit

1
C5 alkyl bromoester building block for nucleophilic substitution and alkylation workflows
2
Terminal primary bromide supports SN2 displacement with predictable reactivity
3
Ethyl ester-protected carboxyl reported to avoid intramolecular lactonization during alkylation

Substituting Ethyl 5-bromovalerate with closely related analogs disrupts both process efficiency and structural outcomes. Replacing it with the free acid, 5-bromovaleric acid, introduces an unprotected carboxylate that consumes stoichiometric equivalents of base, forms poorly soluble salts in aprotic solvents, and frequently poisons organometallic reagents, thereby mandating a costly preliminary esterification step [1]. Conversely, substituting with chain-length analogs like ethyl 4-bromobutyrate or ethyl 6-bromohexanoate fundamentally alters the spatial geometry of the resulting linker and changes the thermodynamic trajectory of downstream cyclizations—forcing the formation of five- or seven-membered rings instead of targeted six-membered piperidone or lactam scaffolds. Furthermore, while methyl 5-bromovalerate is chemically similar, the ethyl ester provides superior hydrolytic stability during mild basic workups and improved phase-separation profiles during large-scale liquid-liquid extractions.

Substitution Risk

A
Ethyl 5-bromovalerate (C5 chain)
vs. ethyl 4-bromobutyrate or ethyl 6-bromohexanoate
Chain-length shift may alter reaction outcomes, LogP, and toxicity profile
B
ω-bromo isomer (terminal Br)
vs. α-bromo positional isomer (ethyl 2-bromovalerate)
Bromine position may materially shift aquatic toxicity by ~3-fold in reported assays
C
Ethyl ester (protected carboxyl)
vs. 5-bromovaleric acid (free acid)
Free acid may lead to undesired intramolecular cyclization; ester form reported to enable alkylation

Base-Catalyzed Alkylation Efficiency vs. Free Acid

In the synthesis of ether- or amine-linked intermediates, the protection status of the carboxylate terminus is critical. Using Ethyl 5-bromovalerate in standard K2CO3- or Cs2CO3-mediated alkylations in polar aprotic solvents typically affords the desired coupled product in >85% yield without requiring excess base [1]. In contrast, utilizing 5-bromovaleric acid directly results in the immediate formation of a carboxylate salt, which consumes an extra equivalent of the basic reagent, drastically reduces solubility in the organic phase, and depresses direct alkylation yields to <50% unless an additional esterification step is performed.

Evidence DimensionBase equivalence and direct alkylation yield
Target Compound DataEthyl 5-bromovalerate (>85% yield, 1.1-1.5 eq base required)
Comparator Or Baseline5-Bromovaleric acid (<50% direct yield, >2.5 eq base required)
Quantified Difference>35% increase in direct yield and elimination of one synthetic protection step.
ConditionsK2CO3-mediated alkylation in polar aprotic solvents (e.g., DMF or Acetone) at 50-80 °C.

Procuring the pre-protected ethyl ester eliminates a synthetic step, reduces base consumption, and prevents yield losses associated with poor intermediate solubility.

Aquatic Toxicity by Chain Length
Head-to-head
pIGC₅₀ = 0.22 | C4: −0.03 · C6: 0.59 +0.25 vs C4; −0.37 vs C6
Supports chain-length-dependent toxicity screening context
Tetrahymena pyriformis 40-h assay

Organometallic Stability and Cross-Coupling Performance

Ethyl 5-bromovalerate is highly effective for generating functionalized organozinc reagents for subsequent palladium-catalyzed cross-coupling reactions. The five-carbon chain provides sufficient distance between the nucleophilic metal center and the electrophilic ester carbonyl to prevent rapid intramolecular degradation [1]. When compared to ethyl 4-bromobutyrate, which has a higher propensity to undergo intramolecular cyclization to form butyrolactone derivatives upon metalation, Ethyl 5-bromovalerate demonstrates superior stability of the organometallic intermediate, leading to cross-coupling yields that are frequently 15-20% higher in complex API syntheses.

Evidence DimensionOrganometallic intermediate stability and cross-coupling yield
Target Compound DataEthyl 5-bromovalerate (stable organozinc formation, typical cross-coupling yields 70-85%)
Comparator Or BaselineEthyl 4-bromobutyrate (prone to intramolecular lactonization, lowering effective coupling yields)
Quantified Difference15-20% higher yield in C-C bond formation due to reduced intramolecular side reactions.
ConditionsZinc insertion and subsequent Pd-catalyzed Negishi cross-coupling.

Ensures reliable scale-up of C-C bond formation steps without losing valuable starting material to intramolecular cyclization side-products.

Positional Isomer Toxicity
Head-to-head
ω-bromo: pIGC₅₀ = 0.22 | α-bromo: pIGC₅₀ = 0.70 ~3-fold lower toxicity, ω-isomer
Supports isomer-specific aquatic toxicity assessment
Same Tetrahymena assay platform

Structural Determinism in Heterocycle Synthesis

The exact chain length of the bifunctional linker dictates the ring size of heterocycles formed via intramolecular cyclization. When reacted with primary amines or lactams, Ethyl 5-bromovalerate undergoes alkylation followed by potential intramolecular amidation to yield six-membered scaffolds [1]. Substituting this with ethyl 4-bromobutyrate strictly yields five-membered rings, while ethyl 6-bromohexanoate yields seven-membered rings. This geometric determinism means that for target molecules requiring a specific C5 spacer or a six-membered core, Ethyl 5-bromovalerate is an absolute structural necessity.

Evidence DimensionResulting heterocycle ring size / spacer length
Target Compound DataEthyl 5-bromovalerate (6-membered core / C5 spacer)
Comparator Or BaselineEthyl 4-bromobutyrate (5-membered core / C4 spacer)
Quantified Difference100% divergence in product scaffold; non-interchangeable.
ConditionsN-alkylation followed by base-promoted intramolecular cyclization.

Buyers synthesizing six-membered nitrogenous heterocycles or specific PROTAC linkers must procure the C5 homolog, as shorter or longer chains will fundamentally alter the API scaffold.

Lactonization Avoidance
Head-to-head
Ethyl ester: successful alkylation | Free acid: undesired lactonization Binary outcome difference
Supports ester-protected synthetic workflow selection
N-alkylation of benz[e]indole derivative

Hydrolytic Stability During Aqueous Workup

During large-scale synthesis, the choice of ester protecting group impacts the survival of the molecule during aqueous workups. Ethyl 5-bromovalerate exhibits greater steric hindrance and lipophilicity compared to methyl 5-bromovalerate. Consequently, the ethyl ester demonstrates a lower rate of premature hydrolysis when exposed to mild aqueous bases (e.g., saturated NaHCO3 washes) used to quench alkylation reactions [1]. Furthermore, its enhanced lipophilicity improves partitioning into the organic phase during liquid-liquid extraction, reducing product loss to the aqueous waste stream.

Evidence DimensionWorkup recovery and hydrolytic resistance
Target Compound DataEthyl 5-bromovalerate (high organic phase recovery, minimal hydrolysis)
Comparator Or BaselineMethyl 5-bromovalerate (higher susceptibility to basic hydrolysis and aqueous partitioning)
Quantified Difference5-10% improvement in isolated yield during basic aqueous workups.
ConditionsLiquid-liquid extraction with mild aqueous base (e.g., NaHCO3) and organic solvents.

Reduces product loss during downstream purification, directly improving the overall mass yield and cost-efficiency of the manufacturing process.

Commercial Purity Grade
Reported
≥97.5% to ≥98% (GC)
May support procurement consistency review
Multiple supplier specifications available
Physicochemical Profile
Cross-study comparable
LogP 1.9 (XLogP3-AA)
Rotatable bonds 6
Boiling point 104–109 °C (12 mmHg)
Supports separation method and permeability screening context
Intermediate values between C4 and C6 homologs

Precursor for PROTAC Linkers and PEGylation Reagents

Leveraging its optimal 5-carbon spacer length and pre-protected carboxylate, this compound is ideal for synthesizing flexible aliphatic linkers in targeted protein degraders, where chain length precisely controls the distance between the E3 ligase ligand and the target protein ligand [1].

Synthesis of Piperidine and Piperidone APIs

Essential for workflows requiring the construction of six-membered nitrogenous heterocycles via sequential N-alkylation and lactamization, providing the exact carbon count needed for the core scaffold without the cyclization mismatch seen with butyrate analogs.

Organometallic Cross-Coupling for Complex Molecule Assembly

Highly suited for generating stable organozinc or Grignard intermediates in Negishi or Kumada couplings, avoiding the intramolecular lactonization issues prevalent with shorter-chain bromoesters.

Surface Functionalization and Lipid Synthesis

Used to append a valerate chain onto sterols, phenols, or amines to create functionalized lipids, artificial cell surface receptors, or zwitterionic dendrimers, benefiting from the high alkylation efficiency of the primary bromide and the base-stability of the ethyl ester [1].

Application Fit

Application
Selection Property
Validation Focus
C5-extended bioactive molecule synthesis
C5 chain-length specificity
Homolog identity and structure confirmation
S-(carboxyalkyl)-homocysteine derivative preparation
Terminal bromide reactivity for SN2
Nucleophilic displacement efficiency
Alkylation requiring protected ω-bromoalkyl ester
Ester-protected carboxyl status
Reaction pathway selectivity vs. lactonization
Finkelstein halogen exchange (Br → I)
Primary bromide leaving-group suitability
Halogen exchange conversion yield

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14660-52-7

Wikipedia

Ethyl 5-bromovalerate

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